2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS: 1247340-56-2) is a heterocyclic compound with the molecular formula C₇H₉F₃N₄O and a molar mass of 222.17 g/mol . Its structure comprises a pyrazole ring substituted with an amino group at the 3-position, linked via an acetamide bridge to a 2,2,2-trifluoroethyl moiety. The amino group on the pyrazole may contribute to hydrogen bonding, solubility, or reactivity in further derivatization .
Properties
Molecular Formula |
C7H9F3N4O |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)4-12-6(15)3-14-2-1-5(11)13-14/h1-2H,3-4H2,(H2,11,13)(H,12,15) |
InChI Key |
JOHNHECCPPWBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine or a related reagent.
Formation of the Acetamide Moiety: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazoles, reduced acetamides, or oxidized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects in various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the trifluoroethyl-acetamide core but differ in substituents, functional groups, or heterocyclic systems. Below is a systematic comparison:
Structural and Functional Group Analysis
* Approximate molar mass based on structural formula in .
Biological Activity
2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potentials of this compound based on recent research findings.
- Molecular Formula : C9H13F3N4O2
- Molecular Weight : 252.22 g/mol
- CAS Number : [not provided in search results]
The compound exhibits various biological activities primarily attributed to its pyrazole moiety, which is known for its role in medicinal chemistry. Pyrazole derivatives have been linked to several pharmacological effects, including anti-inflammatory and anticancer properties.
Antitumor Activity
Research indicates that pyrazole derivatives can inhibit key pathways involved in tumor growth:
- BRAF(V600E) Inhibition : Compounds similar to 2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide have shown efficacy against BRAF(V600E), a mutation commonly associated with melanoma. Studies report IC50 values indicating substantial inhibition of this target .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are significant:
- Nitric Oxide Production : Some studies suggest that these compounds can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), markers of inflammation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored:
- Bacterial Cell Integrity Disruption : Research has demonstrated that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .
Study 1: Antitumor Efficacy
A study focused on a series of pyrazole derivatives similar to 2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide evaluated their effects on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various tumor types, with some derivatives achieving IC50 values below 0.1 µM.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | BRAF(V600E) | 0.05 |
| Compound B | EGFR | 0.07 |
| Compound C | Aurora-A Kinase | 0.09 |
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced models. The pyrazole derivative was found to reduce TNF-α levels significantly.
| Treatment Group | TNF-α Level (pg/mL) |
|---|---|
| Control | 150 |
| Compound D | 80 |
| Compound E | 60 |
Structure-Activity Relationship (SAR)
The structure of pyrazole compounds significantly influences their biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish activity against specific targets. For instance, the introduction of trifluoromethyl groups has been shown to improve binding affinity and selectivity towards certain enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
